molecular formula C18H19N3O6 B15016275 Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-

Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-

Cat. No.: B15016275
M. Wt: 373.4 g/mol
InChI Key: GGCVTNIBJJSMKN-AWQFTUOYSA-N
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Description

N-({N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced hydrazones or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-({N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter signaling pathways. The hydrazone moiety can also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N-({N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is unique due to the presence of both dihydroxy and dimethoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19N3O6/c1-26-15-6-4-11(7-16(15)27-2)18(25)19-10-17(24)21-20-9-12-3-5-13(22)8-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,19,25)(H,21,24)/b20-9+

InChI Key

GGCVTNIBJJSMKN-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O)OC

Origin of Product

United States

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